3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine
Overview
Description
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine is a chemical compound that has been described as a promising building block for medicinal chemistry . It has a molecular formula of C13H18N2 and a molecular weight of 202.3 .
Synthesis Analysis
The synthesis of this compound involves an efficient two-step multigram process . The process involves the use of cyclobutanone, N, N -bis (methoxymethyl)benzylamine, and chlorotrimethylsilane, which are added dropwise to acetonitrile upon stirring at 40 °C during 3 hours .Scientific Research Applications
Synthesis and Derivatization
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine and related compounds have been extensively studied for their utility in synthetic chemistry. They are recognized as valuable building blocks in medicinal chemistry due to their ability to be selectively derivatized, especially for the creation of novel piperidine derivatives, which are important in drug discovery (Denisenko et al., 2010).
Photochemical Synthesis for Drug Discovery
Innovative methods have been developed for the synthesis of 3-azabicyclo[3.2.0]heptanes, which are closely related to this compound. These methods involve photochemical reactions and have proven to be efficient for producing advanced building blocks that are instrumental in drug discovery (Denisenko et al., 2017).
Advanced Building Blocks in Medicinal Chemistry
These compounds are being increasingly recognized for their potential in the generation of bi- and tricyclic analogs of important pharmaceutical bases such as piperidine, morpholine, and piperazine. This synthesis versatility is crucial for developing new drugs (Skalenko et al., 2018).
Application in Stereoselective Synthesis
There is also significant interest in these compounds for their use in stereoselective synthesis, which is a critical aspect of creating drugs that are effective and safe. The ability to control stereochemistry in these bicyclic structures opens doors for the creation of novel pharmaceutical compounds (Wolan et al., 2011).
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-13-11-6-12(13)9-15(8-11)7-10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBJODSAGVQRDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2N)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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